molecular formula C22H28ClN3O4S B11133103 4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B11133103
M. Wt: 466.0 g/mol
InChI Key: UWQVIQCATFXNFA-UHFFFAOYSA-N
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Description

4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(3-chlorophenyl)piperazine.

    Attachment of the Benzenesulfonamide Group: The next step involves the sulfonation of 3-methyl-N-propylbenzenesulfonamide. This is typically done using chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the sulfonated benzenesulfonamide. This is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors might be employed to ensure consistent quality and yield. Additionally, the use of automated systems for monitoring and controlling reaction conditions would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with various receptors and enzymes. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug development.

Medicine

In medicine, 4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonamide group may inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the benzenesulfonamide moiety.

    3-methyl-N-propylbenzenesulfonamide: Contains the benzenesulfonamide group but lacks the piperazine ring.

    4-(3-chlorophenyl)piperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

The uniqueness of 4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C22H28ClN3O4S

Molecular Weight

466.0 g/mol

IUPAC Name

4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C22H28ClN3O4S/c1-3-9-24-31(28,29)20-7-8-21(17(2)14-20)30-16-22(27)26-12-10-25(11-13-26)19-6-4-5-18(23)15-19/h4-8,14-15,24H,3,9-13,16H2,1-2H3

InChI Key

UWQVIQCATFXNFA-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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